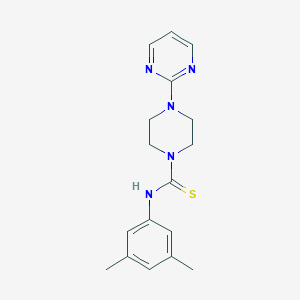
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce amyloid-beta accumulation in Alzheimer's disease, improve glucose metabolism in diabetes, and regulate mood in bipolar disorder.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ, making it a useful tool for studying the role of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ in various cellular processes. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One direction is to investigate its potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ inhibitors based on the structure of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. Additionally, the development of novel drug delivery systems for N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide could improve its solubility and bioavailability, enhancing its potential therapeutic efficacy.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a chemical compound that has significant potential for therapeutic applications in various diseases. Its ability to inhibit N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ has been shown to have a positive effect on the treatment of cancer, Alzheimer's disease, diabetes, and bipolar disorder. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-pyrimidinyl hydrazine in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. It has been found to inhibit glycogen synthase kinase-3β (N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ has been shown to have a positive effect on the treatment of various diseases.
properties
Product Name |
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide |
|---|---|
Molecular Formula |
C17H21N5S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C17H21N5S/c1-13-10-14(2)12-15(11-13)20-17(23)22-8-6-21(7-9-22)16-18-4-3-5-19-16/h3-5,10-12H,6-9H2,1-2H3,(H,20,23) |
InChI Key |
MYCRIBRZFAXQDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)






![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)



